Urechitoxin

Description

Properties

CAS No. |

56774-61-9 |

|---|---|

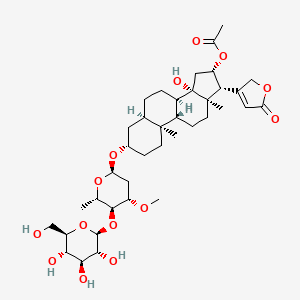

Molecular Formula |

C38H58O14 |

Molecular Weight |

738.9 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C38H58O14/c1-18-34(52-35-33(44)32(43)31(42)27(16-39)51-35)25(46-5)14-29(48-18)50-22-8-10-36(3)21(13-22)6-7-24-23(36)9-11-37(4)30(20-12-28(41)47-17-20)26(49-19(2)40)15-38(24,37)45/h12,18,21-27,29-35,39,42-45H,6-11,13-17H2,1-5H3/t18-,21+,22-,23-,24+,25-,26-,27+,29-,30-,31+,32-,33+,34-,35-,36-,37+,38-/m0/s1 |

InChI Key |

ITYAEKHTQKSNBZ-LZDXGJHISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Ethanol-Based Extraction

C. H. Hassall (1951) advanced the methodology by optimizing solvent systems and purification steps:

- Plant Material Preparation : Dried leaves were ground to a fine powder.

- Hot Ethanol Extraction : Powdered leaves were refluxed with 95% ethanol for 4–6 hours.

- Filtration and Concentration : The ethanolic extract was filtered and evaporated under reduced pressure.

- Defatting : The residue was treated with petroleum ether to remove lipids.

- Chromatography : The defatted extract was subjected to column chromatography using alumina or silica gel, with chloroform-methanol mixtures as eluents.

Key Data :

| Step | Solvent Ratio | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol Extraction | 95% ethanol | 0.5–0.7 | 60–70 |

| Column Chromatography | CHCl3:MeOH (9:1) | 0.2–0.3 | 85–90 |

Enzymatic Hydrolysis

Hassall identified that this compound is susceptible to enzymatic degradation in fresh plant material. To inhibit hydrolysis:

- Rapid Drying : Leaves were dried at 100°C immediately after harvesting.

- Acid Treatment : Extracts were acidified to pH 3–4 with dilute HCl to deactivate endogenous enzymes.

Modern Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Recent advancements employ HPLC for higher purity:

- Column : C18 reverse-phase column (150 mm × 4.6 mm, 5 μm).

- Mobile Phase : Acetonitrile-water (55:45) with 0.1% acetic acid.

- Flow Rate : 1.0 mL/min.

- Detection : Fluorescence detection (λex = 333 nm, λem = 460 nm).

Advantages :

- Purity ≥ 99%.

- Reduced matrix interference compared to traditional methods.

Solid-Phase Extraction (SPE)

SPE protocols adapted from ciguatoxin purification (2024) show promise:

- Sample Preparation : Freeze-dried plant material.

- Extraction : Methanol-water (80:20) with ultrasonication.

- Partitioning : Liquid-liquid extraction with dichloromethane.

- SPE Cleanup : Aminopropyl columns eluted with methanol-acetic acid (95:5).

Recovery Rates :

| Compound | Recovery (%) |

|---|---|

| This compound | 70–73 |

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions: Urechitoxin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can affect the glycosidic linkage.

Substitution: Substitution reactions can occur at the sugar moiety or the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products: The major products formed from these reactions include modified glycosides and altered steroid structures, which can have different biological activities .

Scientific Research Applications

Urechitoxin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying glycosylation reactions and steroid chemistry.

Biology: this compound is studied for its effects on cellular processes, particularly in the cardiovascular system.

Medicine: It has potential therapeutic applications in treating heart conditions due to its cardiotonic properties.

Industry: this compound is used in the development of bioactive compounds for pharmaceuticals.

Mechanism of Action

Urechitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and can be beneficial in treating heart failure. The molecular targets include the sodium-potassium pump and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Urechitin

Urechitoxin and Urechitin are co-occurring glycosides in Urechites suberecta, but they differ significantly in properties and activity:

Urechitin’s greater potency is evident in experiments where 1 part per 100,000 fluid stopped frog hearts in 6 minutes, compared to this compound’s 1 part per 1,000,000 requiring 75 minutes . Both compounds belong to the digitalis group but exhibit distinct dose-response profiles .

Comparison with Other Cardiac Glycosides

This compound shares mechanistic similarities with digitalis-group compounds but differs in key aspects:

Digitalis (Digoxin/Digitoxin)

- Source : Digitalis purpurea (foxglove).

- Mechanism : Inhibits Na+/K+ ATPase, increasing intracellular Ca²⁺ and myocardial contractility.

- Toxicity : Nausea, hyperkalemia, ventricular tachycardia.

- Contrast with this compound: this compound’s cardiac arrest phases (systole/diastole) are dose-dependent, whereas digitalis typically induces systole .

Ouabain

- Source : Strophanthus gratus.

- Mechanism : Rapid Na+/K+ ATPase inhibition, used experimentally.

- Contrast : Ouabain acts faster than this compound, with acute toxicity (minutes vs. hours) .

C. Thevetin (from Thevetia peruviana)

- Solubility : More water-soluble than this compound.

- Toxicity: Similar cardiac arrest in diastole but with pronounced gastrointestinal effects.

- Potency : Thevetin is less potent than this compound in isolated heart models .

Research Findings and Toxicity Profile

Table 2: Comparative Toxicity and Physiological Effects

Key Observations :

- This compound’s delayed toxicity in dogs (e.g., Experiment 5) suggests cumulative myocardial damage, a trait less pronounced in digitalis .

- Its classification within the digitalis group remains provisional due to incomplete mechanistic overlap .

Q & A

Q. What experimental models are most effective for studying Urechitoxin’s acute toxicity?

Researchers commonly use amphibian (e.g., frogs) and mammalian (e.g., dogs) models to evaluate this compound’s cardiotoxic and neuromuscular effects. Frogs are ideal for observing systemic paralysis and heart failure due to their sensitivity to low doses (e.g., 1/1000 to 2 mg), while dogs provide insights into delayed symptoms like muscular weakness and irregular heart rhythms at higher doses (e.g., 5 mg subcutaneously) . Methodologically, isolated heart preparations (e.g., Williams’s apparatus) allow precise measurement of ventricular pressure changes and dose-dependent responses (e.g., 1:100,000 dilution causing cardiac arrest in 8 minutes) .

Q. How do researchers establish lethal dosage thresholds for this compound across species?

Dose-response experiments are conducted to determine median lethal doses (LD₅₀). For example, frog studies show mortality within 1–2 hours at 1/2000–1/20000 mg doses, while dogs exhibit delayed toxicity (e.g., 5 mg causing death after 24 hours). Researchers use probit analysis or logistic regression to model dose-toxicity relationships, ensuring statistical rigor . Consistency in administration routes (e.g., subcutaneous vs. circulatory infusion) is critical to avoid confounding bioavailability factors .

Advanced Research Questions

Q. How can contradictory findings on this compound’s potency in isolated vs. in vivo systems be resolved?

Discrepancies arise from differences in toxin delivery and systemic interactions. Isolated heart models (e.g., 1:1,000,000 dilution in frogs) lack metabolic clearance pathways, amplifying observed potency compared to in vivo studies . To reconcile these, researchers should:

- Conduct parallel experiments comparing isolated tissue and whole-organism responses.

- Use pharmacokinetic modeling to account for distribution and elimination rates.

- Validate findings with cross-species comparisons (e.g., dog vs. frog plasma protein binding assays) .

Q. What methodologies best capture this compound’s differential effects on cardiac systole and diastole?

High-resolution electrophysiological recordings and pressure-volume loop analyses are recommended. Evidence shows that large this compound doses induce ventricular arrest in systole (e.g., 1/2000 mg in frogs), while smaller doses (1/10000 mg) cause diastolic arrest . Researchers should:

Q. How should researchers address variability in this compound’s neuromuscular effects across studies?

Variability often stems from differences in toxin purity or animal strain sensitivities. To mitigate this:

- Standardize toxin sourcing (e.g., HPLC purification ≥95%) and storage conditions.

- Use genetically homogeneous animal models (e.g., inbred frog or rodent strains).

- Incorporate negative controls (e.g., saline-treated cohorts) and blinded data analysis to reduce bias .

Methodological Frameworks for Research Design

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?

The PICO framework (Population, Intervention, Comparison, Outcome) is effective. For example:

Q. How can researchers optimize data collection for this compound’s long-term toxicity studies?

Longitudinal studies in mammals (e.g., dogs) require:

- Frequent ECG monitoring to detect arrhythmias.

- Histopathological analysis post-mortem (e.g., myocardial fibrosis).

- Adherence to ethical guidelines for terminal endpoints (e.g., humane euthanasia criteria) .

Data Analysis and Interpretation

Q. What statistical methods are robust for analyzing this compound’s dose-dependent cardiac effects?

Non-linear regression models (e.g., sigmoidal dose-response curves) quantify EC₅₀ values. For time-to-event data (e.g., heart arrest), Kaplan-Meier survival analysis with log-rank tests compares treatment groups. Multivariate ANOVA accounts for covariates like animal weight or baseline heart rate .

Q. How should conflicting results between in vitro and in vivo neurotoxicity assays be interpreted?

Divergence may reflect compensatory mechanisms in vivo (e.g., blood-brain barrier exclusion). Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.